BenchChemオンラインストアへようこそ!

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Lipophilicity Drug-likeness Permeability

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034475-18-6) is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class, a scaffold extensively explored for kinase inhibition and phospholipase modulation. The compound features a 6-piperidinyl substitution on the pyrimidine core paired with a 4-bromo-2-fluorophenyl carboxamide moiety, yielding a molecular formula of C₁₆H₁₆BrFN₄O and a molecular weight of approximately 379.23 g/mol.

Molecular Formula C16H16BrFN4O
Molecular Weight 379.233
CAS No. 2034475-18-6
Cat. No. B2363865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
CAS2034475-18-6
Molecular FormulaC16H16BrFN4O
Molecular Weight379.233
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)8-11)21-16(23)14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23)
InChIKeyKZBJZJZGDMWWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034475-18-6)


N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034475-18-6) is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class, a scaffold extensively explored for kinase inhibition and phospholipase modulation [1]. The compound features a 6-piperidinyl substitution on the pyrimidine core paired with a 4-bromo-2-fluorophenyl carboxamide moiety, yielding a molecular formula of C₁₆H₁₆BrFN₄O and a molecular weight of approximately 379.23 g/mol [2]. This halogenated aromatic architecture places it within a chemical space distinct from simpler pyrimidine-4-carboxamides, with the 4-bromo-2-fluoro substitution pattern representing a deliberate design element for modulating target engagement and physicochemical properties relative to unsubstituted or mono-halogenated analogs.

Why N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide Cannot Be Interchanged with Generic Pyrimidine-4-Carboxamide Analogs


Within the pyrimidine-4-carboxamide family, even minor structural perturbations produce quantitatively distinct biological profiles. The SAR study by Mock et al. demonstrated that replacing a morpholine substituent with (S)-3-hydroxypyrrolidine altered NAPE-PLD inhibitory potency by approximately 10-fold, while conformational restriction of the N-methylphenethylamine group to (S)-3-phenylpiperidine produced a 3-fold potency shift [1]. The specific combination of 6-piperidinyl and N-(4-bromo-2-fluorophenyl) substituents in CAS 2034475-18-6 is not interchangeable with analogs bearing 6-morpholinyl, 6-cyclopropyl, or alternative aniline substitutions, as each pair of modifications independently modulates target affinity, lipophilicity, and selectivity. Substituting this compound with a closely related analog lacking the bromo or fluoro substituents, or replacing the piperidine ring with morpholine, would be expected to yield a different pharmacological fingerprint, as evidenced by the scaffold-wide SAR trends established in the primary literature [1].

Quantitative Differentiation Evidence for N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034475-18-6) Against Structural Analogs


Piperidine vs. Morpholine at the 6-Position: Lipophilicity and Permeability Differentiation

Replacement of the 6-piperidinyl group (present in CAS 2034475-18-6) with a 6-morpholinyl group introduces an additional hydrogen bond acceptor and reduces logP. In the Mock et al. NAPE-PLD SAR campaign, exchanging a morpholine for an (S)-3-hydroxypyrrolidine reduced lipophilicity (measured as HPLC logD) and contributed to a 10-fold improvement in potency [1]. The piperidine ring in CAS 2034475-18-6 therefore confers higher intrinsic lipophilicity compared to a morpholine analog (N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide), which directly impacts membrane permeability and non-specific binding profiles. This differentiation is class-level inference based on established SAR principles within the pyrimidine-4-carboxamide series.

Lipophilicity Drug-likeness Permeability

Halogenation Pattern: 4-Bromo-2-Fluoro vs. Unsubstituted Phenyl Ring Differentiation in Target Binding

The 4-bromo-2-fluoro substitution on the aniline ring of CAS 2034475-18-6 is a non-conservative modification relative to unsubstituted phenyl or 4-carbamoylphenyl analogs. In kinase inhibitor programs, bromine at the para position of a terminal phenyl ring can engage in halogen bonding with backbone carbonyl oxygens in the hinge region of kinases, while the ortho-fluoro substituent modulates the dihedral angle between the phenyl ring and the carboxamide, affecting the vector of the terminal aryl group [1]. The closely related analog N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide lacks these halogen atoms and would be expected to exhibit different target binding geometry and potency. Quantitative binding data for these specific compounds are not available in peer-reviewed literature; this analysis constitutes class-level inference based on well-established medicinal chemistry principles.

Halogen bonding Kinase inhibition Structure-activity relationship

6-Piperidinyl vs. 6-Cyclopropyl Substitution: Ring Size and Conformational Flexibility Impact on Target Complementarity

The six-membered piperidine ring at the 6-position of CAS 2034475-18-6 occupies a significantly larger steric volume than the cyclopropyl group in the analog N-(4-bromo-2-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide. In the Mock et al. SAR study, introduction of a sterically demanding (S)-3-phenylpiperidine group increased NAPE-PLD inhibitory potency 3-fold compared to a linear N-methylphenethylamine [1], demonstrating that steric bulk and conformational restriction at this position directly modulate potency. The piperidine ring in the target compound provides a distinct steric and conformational profile compared to the smaller, conformationally restricted cyclopropyl analog, which may favor binding to targets with larger hydrophobic pockets adjacent to the pyrimidine 6-position.

Conformational analysis Ligand efficiency Steric bulk

Limitation Acknowledgment: Absence of Direct Head-to-Head Biochemical Data for CAS 2034475-18-6

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (queried through May 2026) did not identify any peer-reviewed publication or patent that reports direct biochemical IC₅₀, Kd, or cellular activity data for N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034475-18-6) [1]. The differentiation evidence presented above is therefore derived exclusively from class-level SAR trends established for the pyrimidine-4-carboxamide scaffold, as reported in Mock et al. (2021) [1], and from in silico physicochemical predictions. High-strength differential evidence (defined as direct head-to-head comparison with quantitative data for both target compound and comparator) is currently unavailable for this compound. Prospective users should verify target engagement and selectivity experimentally before committing to procurement at scale.

Data transparency Procurement risk Experimental validation

Recommended Application Scenarios for N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034475-18-6) Based on Differentiation Evidence


Exploratory Kinase or Phospholipase SAR Libraries Requiring Halogenated Aniline Diversity

CAS 2034475-18-6 is best deployed as a diversity element in focused pyrimidine-4-carboxamide libraries targeting kinases (e.g., PIM, CaMK, LIMK families) or NAPE-PLD, where the 4-bromo-2-fluorophenyl group provides a unique halogen bonding and conformational profile not achievable with unsubstituted phenyl or 4-carbamoylphenyl analogs. The compound should be screened alongside the morpholine and cyclopropyl 6-position variants to establish SAR at this vector [1].

Cell-Based Permeability Optimization Studies Requiring Elevated logP Scaffolds

The predicted higher lipophilicity of the 6-piperidinyl analog (cLogP ~2.8) relative to the 6-morpholinyl analog (cLogP ~1.9) makes CAS 2034475-18-6 the preferred choice when passive membrane permeability is a primary screening objective. This compound serves as the higher-logP comparator in matched molecular pair analyses with morpholine- and pyrrolidine-containing pyrimidine-4-carboxamides [1].

Halogen Bonding Probe in Structural Biology and Biophysical Assays

The para-bromo substituent on the terminal phenyl ring can function as a halogen bond donor, enabling interaction with backbone carbonyl groups in protein kinase hinge regions. This makes CAS 2034475-18-6 suitable as a tool compound for X-ray crystallography or biophysical fragment screening campaigns designed to detect and quantify halogen bonding contributions to target-ligand affinity, where the 4-carbamoylphenyl analog would engage through an entirely distinct hydrogen-bonding mechanism [1].

Quote Request

Request a Quote for N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.